![molecular formula C16H16N2O3S2 B2531243 Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate CAS No. 686771-02-8](/img/structure/B2531243.png)
Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate" is a complex organic molecule that appears to be related to a family of sulfur-containing heterocyclic compounds. These compounds are of interest due to their potential pharmacological properties and their use in various chemical reactions to create more complex molecules.
Synthesis Analysis
The synthesis of related sulfur-containing pyrimidinones has been reported to be highly regioselective, involving the cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions. This method yields a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones with good yields, suggesting a potential pathway for synthesizing the compound .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman have been employed to investigate the molecular structure of similar compounds. Density functional theory (DFT) calculations, including HOMO-LUMO and NBO analysis, provide insights into the stability and charge delocalization of these molecules. The molecular structure is influenced by hyperconjugative interactions and the orientation of lone pairs on the sulfur atom, which can lead to different conformations .
Chemical Reactions Analysis
The reactivity of related pyrimidinone compounds has been explored through various chemical reactions. For instance, a domino reaction involving a 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids results in the cleavage of the substrate and the formation of substituted pyrazoles and aniline derivatives. The electrophilicity of the CH acid's α-carbon atom plays a crucial role in determining the reaction pathway and the possibility of isolating azomethine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of sulfur atoms and the ability to form hydrogen bonds contribute to their solubility and potential interactions with biological molecules. The crystal packing of a related dimeric layered structure of a pyrazolopyrimidinone compound reveals intermolecular hydrogen bonding and arene-arene interactions, which could be indicative of the solid-state properties of the compound .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Substituted Thienopyrimidines : Zadorozhny et al. (2010) synthesized 2-Arylmethyl- and 2-arylmethyl-3-methyl-substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones starting from 2-cyanomethylbenzoic acid. This study highlights the synthesis process and compares the physicochemical properties of these compounds with their isomeric and benzene isosteres, providing insights into their electronic spectra and potential biological activities (Zadorozhny, A., Turov, A., & Kovtunenko, V., 2010).
Biological Applications
Antitumor Activity : Hafez and El-Gazzar (2017) explored the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives and their antitumor activity against various human cancer cell lines. The study found that these compounds exhibited potent anticancer activity, comparable to that of doxorubicin (Hafez, H., & Abdel-Rhman B. A. El-Gazzar, 2017).
Inhibition of Thymidylate Synthase and Dihydrofolate Reductase : Gangjee et al. (2008) synthesized compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with one classical analogue showing the most potent dual inhibition known to date. This study contributes to the understanding of designing dual inhibitors for cancer therapy (Gangjee, A., Qiu, Y., Li, W., & Kisliuk, R., 2008).
Chemical Synthesis Applications
Efficient Synthesis of Pyrimidinyl Propanoates : Flores et al. (2013) reported on the synthesis of 3-(pyrimidinyl) propanoates from levulinic acid, demonstrating a straightforward protocol for preparing a new type of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoate. This research opens avenues for synthesizing novel compounds with potential biological activities (Flores, A., Malavolta, J. L., Souto, A. A., Goularte, R. B., Flores, D., & Piovesan, L., 2013).
Propriétés
IUPAC Name |
methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-10(15(20)21-2)23-16-17-12-8-9-22-13(12)14(19)18(16)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXERASOAUNDGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)SCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-11-((3,4-difluorophenyl)imino)-N-(3,4-dimethoxyphenyl)-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2531160.png)
![1-({1,2-dimethyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-2-methylindoline](/img/structure/B2531161.png)
![4-[3-(Trifluoromethoxy)phenoxy]benzoic acid](/img/structure/B2531164.png)
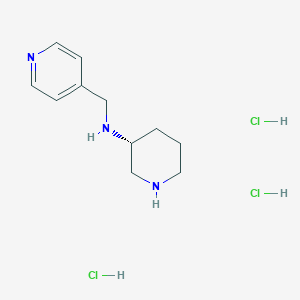
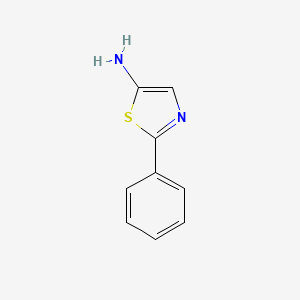
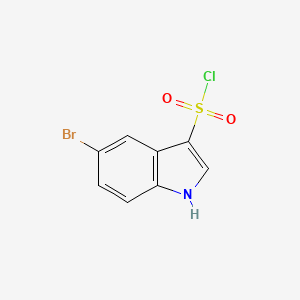
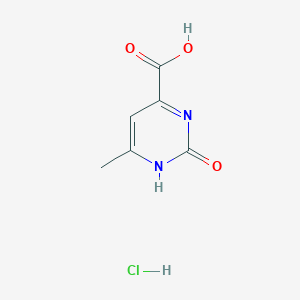
![Lithium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2531172.png)
![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)
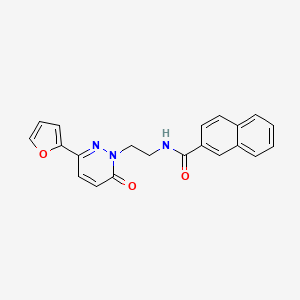
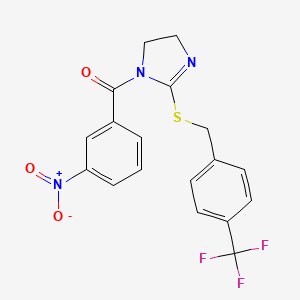

![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(2,3-dihydro-1H-inden-5-yloxy)ethanone](/img/structure/B2531181.png)
![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)